molecular formula C20H20N4O3S B293746 3-(3,4-Dimethoxyphenyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxyphenyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293746
M. Wt: 396.5 g/mol
InChI Key: ONAOHIIULXDHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a triazolo-thiadiazole derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicine. The compound has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It acts by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it has antibacterial activity against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the modulation of various signaling pathways in cells. The compound acts by inhibiting the activity of enzymes involved in cell proliferation and angiogenesis, such as matrix metalloproteinases and vascular endothelial growth factor. It also activates the apoptotic pathway by inducing the expression of pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-Dimethoxyphenyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively. The compound has been found to exhibit low toxicity and good bioavailability. It is metabolized in the liver and excreted primarily through the kidneys. The compound has been shown to have a half-life of approximately 8 hours in rats. It has been found to exhibit good solubility in water and organic solvents, making it suitable for use in various pharmaceutical formulations.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,4-Dimethoxyphenyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its broad range of biological activities, low toxicity, and good solubility. However, the compound has certain limitations, such as its relatively high cost of synthesis and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 3-(3,4-Dimethoxyphenyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to explore its potential applications in the treatment of various diseases, such as cancer, inflammation, and bacterial infections. Another direction is to study its mechanism of action in more detail, including its interactions with specific signaling pathways and cellular targets. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans, including its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction between 3,4-dimethoxybenzaldehyde, 1-phenyl-1-propene, thiosemicarbazide, and triethyl orthoformate in the presence of glacial acetic acid. The reaction proceeds through a series of steps, including the formation of a Schiff base, cyclization, and condensation, to yield the final product. The synthesis method has been optimized to obtain high yields of the compound with good purity.

properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(1-phenoxypropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H20N4O3S/c1-4-15(27-14-8-6-5-7-9-14)19-23-24-18(21-22-20(24)28-19)13-10-11-16(25-2)17(12-13)26-3/h5-12,15H,4H2,1-3H3

InChI Key

ONAOHIIULXDHIK-UHFFFAOYSA-N

SMILES

CCC(C1=NN2C(=NN=C2S1)C3=CC(=C(C=C3)OC)OC)OC4=CC=CC=C4

Canonical SMILES

CCC(C1=NN2C(=NN=C2S1)C3=CC(=C(C=C3)OC)OC)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.